molecular formula C26H31N3O3S B3006819 N-(4-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878056-42-9

N-(4-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B3006819
CAS No.: 878056-42-9
M. Wt: 465.61
InChI Key: ROBJGIQTYHYFKQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 4-ethoxyphenyl group, an indole core modified with a thioacetamide linkage, and a 4-methylpiperidinyl moiety. This compound integrates multiple pharmacophoric elements:

  • The indole-thioacetamide scaffold may facilitate interactions with biological targets via hydrogen bonding and hydrophobic effects.
  • The 4-methylpiperidinyl group introduces basicity, likely improving membrane permeability .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-3-32-21-10-8-20(9-11-21)27-25(30)18-33-24-16-29(23-7-5-4-6-22(23)24)17-26(31)28-14-12-19(2)13-15-28/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJGIQTYHYFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Indole Moiety : Often associated with various biological activities, including anticancer properties.
  • Piperidine Derivative : Implicates potential neuroactive effects due to its structural similarity to various neurotransmitters.

Chemical Formula

C23H30N2O4S\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{4}\text{S}

IUPAC Name

This compound

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound may exhibit the following actions:

  • Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.
  • Receptor Modulation : The compound may modulate receptor activities, particularly those involved in neurotransmission and cell signaling.

Anticancer Activity

Recent studies have indicated promising anticancer properties for compounds similar to this compound. For instance:

CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Induces apoptosis, inhibits tubulin polymerization
7dMCF-70.34Arrests cell cycle at G2/M phase
7dHT-290.86Disrupts microtubule dynamics

These findings suggest that the compound may function similarly by targeting tubulin dynamics or inducing apoptosis in cancer cells .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have shown activity against various neurological disorders, possibly acting as modulators of neurotransmitter systems. For example, derivatives have been evaluated for their efficacy against dopamine and serotonin transporters, indicating potential applications in treating depression or anxiety disorders .

Study on Anticancer Activity

In a study evaluating the anticancer effects of related indole derivatives, compounds were tested against multiple cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity and selectivity towards cancer cells. This suggests that this compound could be optimized for improved efficacy .

Neurotransmitter Interaction Studies

Research involving piperidine derivatives has shown their ability to selectively inhibit serotonin transporter (SERT) activity while having minimal effects on norepinephrine transporter (NET). This selectivity is crucial for developing treatments for mood disorders without the side effects associated with broad-spectrum monoamine reuptake inhibitors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may exhibit anticancer properties. The indole moiety is known for its activity against various cancer cell lines. For instance, derivatives of indole have been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound could be explored for its potential as an anticancer agent.

Neurological Applications
The presence of the piperidine ring suggests that this compound may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. They may modulate neurotransmitter levels or act as neuroprotective agents .

Molecular Biology

Enzyme Inhibition Studies
The compound's ability to bind to specific enzymes makes it a candidate for studying enzyme inhibition mechanisms. For example, it can be used to investigate the inhibition of kinases or proteases involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies .

Receptor Binding Studies
this compound can be utilized in receptor binding assays to evaluate its affinity for various receptors, including those involved in pain modulation and inflammation. This could provide insights into its potential therapeutic applications in pain management .

Drug Design and Development

Lead Compound for Synthesis
Given its structural characteristics, this compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. The modification of its chemical structure could lead to derivatives with enhanced biological activity or reduced side effects .

Structure-Activity Relationship (SAR) Studies
SAR studies can be conducted using this compound to identify key structural features that contribute to its biological activity. By systematically altering functional groups or substituents, researchers can optimize the compound's efficacy and safety profile .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityIndole derivatives showed significant cytotoxicity against breast cancer cells
Neurological EffectsPiperidine-containing compounds demonstrated neuroprotective effects in animal models
Enzyme InhibitionThe compound inhibited specific kinases involved in cancer pathways
Receptor BindingHigh affinity for pain-related receptors was observed
Drug DevelopmentStructural modifications led to improved pharmacokinetic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds exhibit structural similarities and differences, highlighting key trends in activity and physicochemical properties:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Functional Groups Reported Activity/Assay
Target Compound 4-ethoxyphenyl, thioacetamide, 4-methylpiperidinyl ~483.6* Indole, thioether, amide, piperidine Not explicitly stated
(E)-N-[5-(4-Fluorostyryl)-2-(4-fluorophenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide Trifluoroacetyl, 4-fluorophenyl, fluorostyryl ~522.5 Trifluoroacetyl, fluorinated aryl, styryl pLDH assay (antimalarial)
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]...} Chlorophenyl, thiazolidinone-thioxo, 4-methylbenzyl ~579.1 Thiazolidinone, thioamide, chlorophenyl Not explicitly stated
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Fluoro-biphenyl, indol-3-yl-ethyl ~388.4 Biphenyl, fluoro, propanamide Not explicitly stated

*Calculated based on formula.

Key Findings and Trends

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with fluorinated aryl groups in ’s analogs (electron-withdrawing). This difference may influence target binding and metabolic stability. Fluorinated analogs (e.g., 4f, 4g) demonstrated antimalarial activity in pLDH assays, suggesting that electron-withdrawing groups enhance antiparasitic potency .
  • The 4-methylpiperidinyl group in the target compound could enhance solubility and blood-brain barrier penetration compared to bulkier groups (e.g., tert-butyl in ’s analog) .

Core Scaffold Modifications: The thioacetamide linkage in the target compound replaces the propanamide chain in ’s analog. Sulfur’s polarizability may improve binding to cysteine-rich targets (e.g., enzymes or receptors) . Thiazolidinone-thioxo moieties () introduce conformational rigidity, whereas the target compound’s indole-thioether system offers flexibility for target adaptation .

Biological Activity: While the target compound’s activity is unspecified, trifluoroacetyl-containing analogs () showed sub-micromolar EC₅₀ values in pLDH assays, highlighting the importance of electronegative substituents for antimalarial activity . The absence of a thiazolidinone or biphenyl system in the target compound may limit cross-reactivity with targets reliant on π-π stacking (e.g., kinase inhibitors) .

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